molecular formula C12H14F2N4O B7054501 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one

3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one

Cat. No.: B7054501
M. Wt: 268.26 g/mol
InChI Key: MRPODXWHKSJFAH-UHFFFAOYSA-N
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Description

3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one: is a synthetic organic compound that features a unique combination of imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of the difluoromethyl group and the pyrimidinone moiety contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the difluoromethyl group. The pyrimidine ring is then constructed, and the final product is obtained through a series of coupling and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidinone moiety to yield reduced forms of the compound.

    Substitution: The difluoromethyl group and other substituents on the rings can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are of great interest. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)imidazole derivatives: These compounds share the imidazole ring and difluoromethyl group but differ in other substituents.

    Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents on the ring.

Uniqueness

The uniqueness of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one lies in its combined imidazole and pyrimidine rings, along with the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N4O/c1-8(2)9-5-11(19)17(7-16-9)6-10-15-3-4-18(10)12(13)14/h3-5,7-8,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPODXWHKSJFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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